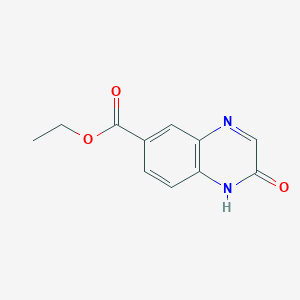
ethyl 2-oxo-1H-quinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a fused benzene and pyrazine ring structure, making it a versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves the condensation reaction between ortho-phenylenediamine and diethyl oxalate. This reaction typically requires a high temperature and a strong acid catalyst . Another method involves the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts and solvent-free reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper salts in the presence of a ligand and a proton source.
Reduction: Reduction reactions often involve the use of hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Copper salts and D-glucose in aqueous ethanol.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .
Applications De Recherche Scientifique
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is a heterocyclic compound featuring a quinoxaline structure, composed of fused benzene and pyrazine rings. It includes a carboxylate group and a ketone functional group, which contribute to its reactivity and potential biological activity. The molecular formula is C11H10N2O3. This compound has applications in pharmaceutical development, acting as a building block in synthesizing various pharmaceutical compounds. Its derivatives are explored as potential drugs for treating infections and cancer due to their biological activities.
Biological Activities
This compound has demonstrated various biological activities:
- Antimicrobial Activity The compound and its derivatives exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents.
- Anticancer Activity It has shown anticancer activities, suggesting its potential use in cancer treatment research. Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide may serve as a base for creating new antimycobacterial medications .
Applications
This compound finds applications in several fields:
- Medicinal Chemistry It is used as an intermediate in synthesizing various biologically active compounds.
- Pharmaceutical Research The compound is utilized in developing new drugs targeting various diseases.
- Agrochemicals It can be explored in synthesizing agrochemicals due to its heterocyclic structure.
Interaction Studies
Interaction studies of this compound often focus on its binding affinity with biological targets such as enzymes and receptors. For example, its interactions with specific enzymes involved in cancer development are studied to understand its mechanism of action.
Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl quinoxaline-6-carboxylate | Similar quinoxaline core but lacks the ketone group | More focus on anti-inflammatory properties |
| Methyl quinoxaline-5-carboxylate | Contains a methyl group at position 5 | Exhibits different antimicrobial activity |
| Ethyl 3-Oxo-3,4-dihydroquinoxalinecarboxylate | Dihydroquinoxaline structure | Potentially different pharmacological profiles |
| Methyl 2-(quinoxalin-6-yl)acetate | Acetate instead of carboxylic acid | Explored for neuroprotective effects |
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by disrupting the cell cycle .
Comparaison Avec Des Composés Similaires
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is unique due to its specific structure and pharmacological activities. Similar compounds include:
Quinazoline: Another nitrogen-containing heterocyclic compound with anticancer properties.
Cinnoline: Known for its antimicrobial activities.
Phthalazine: Used in the synthesis of various pharmaceuticals.
These compounds share some structural similarities but differ in their specific applications and activities.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
ethyl 2-oxo-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14) |
Clé InChI |
IXWKSYUVSVCOQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















